molecular formula C7H8O2 B14637376 5-Ethenyl-5-methylfuran-2(5H)-one CAS No. 54570-96-6

5-Ethenyl-5-methylfuran-2(5H)-one

Cat. No.: B14637376
CAS No.: 54570-96-6
M. Wt: 124.14 g/mol
InChI Key: VEVSJPYFUMYDKQ-UHFFFAOYSA-N
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Description

5-Ethenyl-5-methylfuran-2(5H)-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with an acid catalyst can lead to the formation of the desired furan derivative. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the selective formation of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethenyl group.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce ethyl-substituted furans.

Scientific Research Applications

5-Ethenyl-5-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Ethenyl-5-methylfuran-2(5H)-one exerts its effects involves interactions with specific molecular targets. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, influencing biological pathways. The compound’s derivatives may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative with an aldehyde group, used in the production of resins and as a solvent.

    2-Methylfuran: A furan compound with a methyl group, used as a fuel additive and in organic synthesis.

    5-Hydroxymethylfurfural: A furan derivative with hydroxymethyl and formyl groups, studied for its potential in biofuel production.

Uniqueness

5-Ethenyl-5-methylfuran-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethenyl group provides additional reactivity compared to other furan derivatives, making it valuable for various synthetic applications.

Properties

CAS No.

54570-96-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

5-ethenyl-5-methylfuran-2-one

InChI

InChI=1S/C7H8O2/c1-3-7(2)5-4-6(8)9-7/h3-5H,1H2,2H3

InChI Key

VEVSJPYFUMYDKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)O1)C=C

Origin of Product

United States

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